Cycloheptylhydrazine
Overview
Description
Cycloheptylhydrazine is a chemical compound with the molecular formula C7H16N2. It is known for its ability to inhibit the activity of cyclopentyl dehydrogenase, an enzyme involved in cholesterol synthesis. This compound has shown potential in reducing lipid levels in dyslipidemic patients and possesses antiviral properties against pest insects such as mosquitoes .
Preparation Methods
Cycloheptylhydrazine can be synthesized through various methods. One common synthetic route involves the reaction of hydrazinecarboxylic acid, 2-cycloheptyl-, 1,1-dimethylethyl ester with appropriate reagents . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Cycloheptylhydrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cycloheptylhydrazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound’s ability to inhibit cyclopentyl dehydrogenase makes it a valuable tool in studying cholesterol metabolism and related biological pathways.
Medicine: this compound has shown potential in reducing lipid levels in dyslipidemic patients, making it a candidate for further research in lipid-lowering therapies.
Mechanism of Action
The mechanism of action of cycloheptylhydrazine involves the inhibition of cyclopentyl dehydrogenase, an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, leading to lower lipid levels in the body. The molecular targets and pathways involved include the enzyme’s active site, where this compound binds and prevents its normal function .
Comparison with Similar Compounds
Cycloheptylhydrazine can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of hydrazones and its application in organic chemistry.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pharmaceuticals.
Dimethylhydrazine: Also used as a rocket propellant and in the production of various chemicals.
Properties
IUPAC Name |
cycloheptylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-9-7-5-3-1-2-4-6-7/h7,9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWCDZDVBWHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511679 | |
Record name | Cycloheptylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-34-1 | |
Record name | Cycloheptylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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